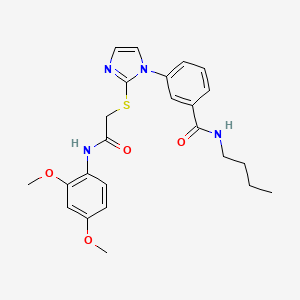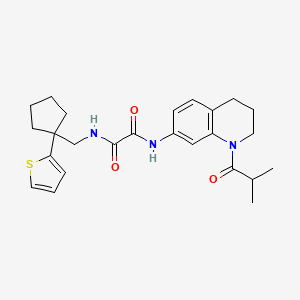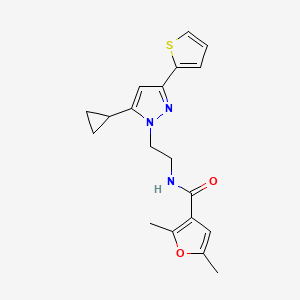![molecular formula C14H13BrFNO2 B2791136 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol CAS No. 1232786-40-1](/img/structure/B2791136.png)
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol has been used in a variety of scientific research applications. It has been used as a synthetic reagent in organic synthesis, as an analytical tool in spectroscopy and chromatography, and as a drug candidate in drug development studies. Additionally, the compound has been used in studies to investigate the structure and reactivity of organic molecules, as well as to study the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is not fully understood. However, it is believed that the compound exerts its effects by binding to certain receptors in the body, which then leads to changes in the activity of certain enzymes and other molecules. Additionally, the compound may also act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to have anti-inflammatory and anti-bacterial properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, the compound has been shown to have an effect on the central nervous system, as well as on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol in laboratory experiments include its low cost, its low toxicity, and its wide availability. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is not soluble in water and must be dissolved in an organic solvent before use. Additionally, the compound is sensitive to light and should be stored in a dark environment.
Orientations Futures
The future directions for the use of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol include further research into its mechanism of action, its biochemical and physiological effects, and its potential use as a drug candidate. Additionally, further research is needed to better understand the compound's solubility in various solvents, its stability under different conditions, and its potential interactions with other molecules. Additionally, further research is needed to develop new synthetic methods for the production of the compound, as well as to explore its potential applications in other areas, such as in the development of new materials.
Méthodes De Synthèse
The synthesis of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is typically achieved through a two-step process. The first step involves the reaction of 4-bromo-2-chloro-4-methoxyphenyl-N-methyl-aminophenol with 3-fluoro-4-methoxyphenyl-N-methyl-aminophenol in an aqueous solution of sodium hydroxide. This reaction leads to the formation of the desired product, this compound. The second step involves the use of an acid catalyst to convert the product into its pure form.
Propriétés
IUPAC Name |
4-bromo-2-[(3-fluoro-4-methoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUZNDHQOQNICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate](/img/structure/B2791057.png)
![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2791058.png)
![[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2791060.png)

![N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2791064.png)
![1-methyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791066.png)

![2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791070.png)

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B2791073.png)
![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride](/img/structure/B2791075.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2791076.png)